N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the amide bond: This can be achieved through the reaction of an amine with an acyl chloride or an acid anhydride under basic conditions.
Substitution reactions: Introduction of the chlorophenyl and furan-2-yl groups can be done through nucleophilic substitution reactions.
Coupling reactions: The final step often involves coupling the intermediate compounds using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of a nitro group yields an amine.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE
- N-[(4-CHLOROPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to the combination of its chlorophenyl, furan, and methoxyphenyl groups. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C21H20ClNO3 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H20ClNO3/c1-16-4-10-19(11-5-16)26-15-21(24)23(14-20-3-2-12-25-20)13-17-6-8-18(22)9-7-17/h2-12H,13-15H2,1H3 |
InChI Key |
NDMQXPWTFVJNQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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